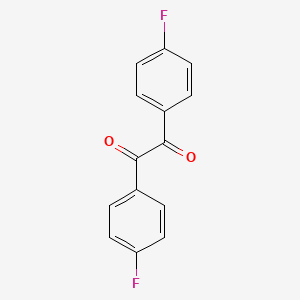

4,4'-Difluorobenzil

Overview

Description

1,2-bis(4-fluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8F2O2 It is a substituted benzil, characterized by the presence of two fluorine atoms on the phenyl rings

Preparation Methods

Acid-Catalyzed Coupling and Oxidation

This method dominates industrial and academic synthesis due to its scalability and simplicity. The process involves two sequential steps:

Step 1: Fluorobenzene-Formaldehyde Coupling

Reagents and Conditions :

- Substrates : Fluorobenzene and paraformaldehyde.

- Catalyst : Organic sulfonic acids (e.g., fluorobenzenesulfonic acid, FBSA).

- Solvent : Anhydrous FBSA or hydrofluoric acid.

- Temperature : 0–100°C.

Mechanism :

Fluorobenzene undergoes Friedel-Crafts alkylation with formaldehyde under acidic catalysis, forming a mixture of 2,4′- and 4,4′-difluorodiphenylmethane (DFDPM) isomers. The isomer ratio is approximately 77% 4,4′-DFDPM and 23% 2,4′-DFDPM .

Key Advantages :

Step 2: Oxidation to Benzil

Reagents and Conditions :

- Oxidizing Agent : Nitric acid (HNO₃).

- Solvent : Dimethylacetamide or aqueous acid.

- Temperature : 80–90°C.

Mechanism :

DFDPM is oxidized to 4,4′-difluorobenzil. The reaction generates nitric acid as a byproduct, which is recycled through an absorber system.

Purification :

Table 1: Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Coupling | FBSA, fluorobenzene, paraformaldehyde | ~95 | 77–23 | |

| Oxidation | HNO₃, dimethylacetamide, 80–90°C | ~85 | >99.5 |

Condensation Reactions

Alternative methods employ benzoin intermediates or direct condensation with diamines.

Method A: Benzoin Intermediate Route

Reagents and Conditions :

- Substrates : 4-Fluorobenzaldehyde and cyanide catalyst.

- Solvent : Ethanol or ethylene glycol (EG).

- Temperature : Reflux (~78°C).

Mechanism :

Benzoin condensation forms a hydroxyl ketone, which is oxidized to benzil. However, this route is less efficient for fluorinated derivatives due to steric hindrance.

Method B: Direct Condensation with Diamines

Reagents and Conditions :

- Substrates : 4,4′-Difluorobenzil and 1,2-diamines (e.g., ethylenediamine).

- Solvent : Acetic acid or methanol.

- Temperature : 110°C, 10 hours.

Applications :

Yields 2,3-bis(4-fluorophenyl)quinoxaline or pyrazine derivatives for optoelectronic materials.

Table 2: Condensation Reaction Data

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4,4′-DFBP | Ethylenediamine, acetic acid | 4,4′-Difluoro-2,3-diphenylpyrazine | 65–70 |

Nucleophilic Substitution (SNAr)

Though less prevalent, this method substitutes halides or nitro groups with fluorine.

Reagents and Conditions :

- Substrates : 4,4′-Dichlorobenzil or nitrated precursors.

- Catalyst : Potassium fluoride (KF) or tetramethylammonium fluoride (TMAF).

- Temperature : 150–200°C.

Limitations :

- Requires expensive starting materials (e.g., 4,4′-dichlorobenzil).

- Side reactions (e.g., nitrate decomposition) reduce yields.

Key Research Findings

Industrial-Scale Optimization

- Catalyst Regeneration : FBSA recovery via vacuum distillation reduces costs.

- Byproduct Management : Nitric acid recycling minimizes waste.

Structural Impact

- Fluorine Effects : Electron-withdrawing fluorine enhances electrophilicity, favoring nucleophilic substitution.

Applications in Materials Science

- Polyether Ketones : 4,4′-DFBP derivatives enable PEEK/PEK polymers with melting points >330°C.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dione to diols.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinones

Reduction: Diols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

4,4'-Difluorobenzil has been utilized in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals. Its fluorinated structure enhances the biological activity of derivatives, making it a valuable building block in drug design.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted the synthesis of naphthalene-based quinoxaline derivatives using this compound, which showed improved yields and biological efficacy compared to other benzil derivatives. The synthesized compounds were evaluated for their anxiolytic, sedative, and hypnotic activities in mice and were found to be more effective than standard drugs like diazepam in certain aspects .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| Quinoxaline Derivative 1 | COLO205 | 0.32 | Excellent antiproliferative activity |

| Quinoxaline Derivative 2 | H460 | 0.89 | Significant growth inhibition |

| Quinoxaline Derivative 3 | A498 | TBD | Moderate activity against renal carcinoma |

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research indicates that certain fluorinated analogs derived from this compound exhibit potent activity against various pathogens, including Mycobacterium tuberculosis and Moraxella catarrhalis. The presence of fluorine enhances the compounds' hydrophobicity and stability, contributing to their efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds derived from this compound is crucial for optimizing their biological activities. SAR studies have shown that modifications to the fluorinated benzil can lead to significant changes in pharmacological profiles.

Case Studies

A series of case studies have been conducted to evaluate the impact of substituents on the biological activity of derivatives:

- Case Study 1 : A study on naphthalene-based quinoxaline derivatives revealed that the introduction of fluorine at specific positions significantly enhanced anticancer activity compared to non-fluorinated counterparts .

- Case Study 2 : Another investigation focused on the synthesis of various fluorinated compounds demonstrated that those with para-fluoro substitutions exhibited superior antimicrobial activity against M.tb .

Material Science Applications

Beyond medicinal chemistry, this compound is also explored in material science for its role in developing advanced materials with specific electronic and optical properties.

Photophysical Properties

Studies have shown that compounds containing this compound exhibit interesting photophysical properties, making them suitable candidates for applications in organic electronics and photonics. The incorporation of fluorine atoms can enhance charge mobility and stability in organic semiconductors .

Table 2: Photophysical Properties of Fluorinated Compounds

| Compound Name | Property | Value |

|---|---|---|

| Compound A | Emission Wavelength | TBD |

| Compound B | Quantum Yield | TBD |

| Compound C | Charge Mobility | TBD |

Mechanism of Action

The mechanism of action of 1,2-bis(4-fluorophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The compound’s dicarbonyl unit adopts an s-trans conformation, which influences its reactivity and interactions with other molecules. The central carbon-carbon bond length and the dihedral angle between the aromatic rings play a crucial role in its chemical behavior .

Comparison with Similar Compounds

1,2-bis(4-fluorophenyl)ethane-1,2-dione can be compared with other similar compounds, such as:

Benzil (1,2-diphenylethane-1,2-dione): Lacks fluorine substituents, leading to different chemical properties and reactivity.

1,2-bis(4-chlorophenyl)ethane-1,2-dione: Contains chlorine atoms instead of fluorine, resulting in variations in reactivity and applications.

1,2-bis(4-bromophenyl)ethane-1,2-dione: Bromine substituents impart different electronic and steric effects compared to fluorine.

Biological Activity

4,4'-Difluorobenzil, a compound featuring two fluorine atoms on a benzil structure, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

This compound is synthesized through nucleophilic substitution reactions involving fluorinated benzil derivatives. The introduction of fluorine atoms significantly alters the electronic properties of the molecule, enhancing its lipophilicity and potentially its biological activity. For instance, studies have shown that substituting hydrogen with fluorine can dramatically influence the pharmacodynamic and pharmacokinetic properties of drugs .

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds derived from this compound. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : Non-small cell lung cancer, renal cancer, and breast cancer.

- Assay Used : Sulforhodamine B (SRB) assay to determine growth inhibition (GI50) values.

- Findings : Certain derivatives showed promising anticancer activity with GI50 values indicating effective inhibition of cell proliferation .

Mechanistic Studies

The mechanism by which this compound exerts its biological effects has been explored in several studies. Key findings include:

- CDK2 Inhibition : Some fluorinated compounds derived from this compound have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition is linked to the compound's potential as an anti-cancer agent .

- Apoptotic Pathways : Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have shown antimicrobial activity. Studies employing the agar disc diffusion method revealed:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli (Gram-positive and Gram-negative bacteria), and fungi such as Aspergillus niger and Candida albicans.

- Results : The synthesized compounds demonstrated significant antimicrobial effects, with zones of inhibition ranging from 9 to 29 mm depending on concentration. Notably, complexes formed with metal ions exhibited enhanced activity compared to their corresponding ligands .

Case Studies

Several case studies have been documented focusing on the therapeutic applications of this compound derivatives:

- Anticancer Efficacy : A study reported that specific derivatives displayed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : Another investigation illustrated the effectiveness of this compound complexes against resistant bacterial strains, highlighting their potential use in treating infections where conventional antibiotics fail .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4,4'-Difluorobenzil relevant to experimental design?

- Answer: this compound (C₁₄H₈F₂O₂, MW 246.21) is a pale yellow crystalline solid with a melting point of 120–122°C and a predicted boiling point of 370.2±27.0°C. Its solubility in organic solvents (e.g., acetic acid, DMF) and limited water solubility (1.13E-05 mmHg vapor pressure at 25°C) make it suitable for reactions in polar aprotic media. Structural characterization via NMR (¹H/¹³C/¹⁹F) and XRD is critical for confirming purity and crystallinity. The fluorine substituents enhance electron-withdrawing effects, influencing reactivity in condensation or cyclization reactions .

Q. What methods are recommended for synthesizing this compound in laboratory settings?

- Answer: A common method involves oxidative coupling of 4-fluoroacetophenone using Cu(II) catalysts in acetic acid under reflux. Alternatively, nucleophilic substitution reactions between 4,4'-difluorobenzhydryl chloride and diketone precursors can yield the compound. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Reaction progress should be monitored by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. What safety precautions should be observed when handling this compound?

- Answer: The compound is classified as an irritant (skin/eyes/respiratory system). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust; store in a sealed container under dry, room-temperature conditions. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How does this compound function as a sensitizer in radical fluorination reactions, and how does its efficiency compare to other sensitizers?

- Answer: In hydroxy-directed C(sp³)–H fluorination, this compound acts as a photosensitizer under visible light, facilitating hydrogen atom transfer (HAT) to generate radicals. Compared to benzil (83% yield), its fluorinated analog shows moderate efficiency (63% yield) due to reduced π-π* transition energy from electron-withdrawing fluorine groups. Optimization requires balancing light source intensity (e.g., CFL vs. LED) and base selection (NaHCO₃ > K₂CO₃) to minimize side reactions .

**What strategies are effective for incorporating this compound into fluorinated heterocyclic compounds like 1,2,4-triazines?

Properties

IUPAC Name |

1,2-bis(4-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKULQOUSCHDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060374 | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-39-5 | |

| Record name | 1,2-Bis(4-fluorophenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Difluorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.